Acridine, 2-chloro-5-((4-dimethylamino-1-methylbutyl)amino)-7-methoxy-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

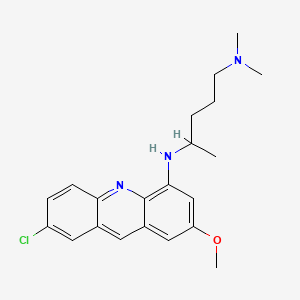

The compound "Acridine, 2-chloro-5-((4-dimethylamino-1-methylbutyl)amino)-7-methoxy-" (hereafter referred to by its systematic name) is a substituted acridine derivative with a complex substitution pattern. Its structure includes:

- A chlorine atom at position 2,

- A 4-dimethylamino-1-methylbutylamino group at position 5,

- A methoxy group at position 6.

This compound is structurally related to antimalarial agents such as quinacrine (), as evidenced by shared features like the methoxy and chloro substituents, as well as the aminoalkyl side chain. The dimethylamino group in the side chain enhances solubility and may influence binding interactions with biological targets or metal ions (). Its synthesis likely involves methods analogous to those described for related acridines, such as refluxing with dimethyl sulfate and ethanolic potassium hydroxide ().

Biological Activity

Acridine derivatives, including Acridine, 2-chloro-5-((4-dimethylamino-1-methylbutyl)amino)-7-methoxy- , have garnered attention in recent years for their diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this specific acridine compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Chloro group at position 2

- Dimethylamino group at position 5

- Methoxy group at position 7

- A butylamine side chain

This structural configuration is believed to contribute to its biological efficacy.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of acridine derivatives. For instance, research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 8c | U937 | 0.90 | HDAC inhibition |

| ACPH | HeLa | 1.3 | DNA interaction |

| LS-1-10 | Colon | Not specified | Autophagy inhibition |

In a notable study, a derivative of acridine (compound 8c) demonstrated potent inhibition of histone deacetylases (HDACs), leading to apoptosis in U937 cells. This compound was significantly more effective than SAHA, a known HDAC inhibitor . Another study indicated that acridine derivatives could induce DNA damage in melanoma cells when exposed to UVA light, suggesting a dual mechanism involving both phototoxicity and direct DNA interaction .

Antimicrobial Activity

Acridine compounds have also shown promise as antimicrobial agents. Research has demonstrated that certain acridine derivatives possess activity against bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism typically involves intercalation into DNA, disrupting replication and transcription processes .

Case Studies

- Study on Anticancer Efficacy : A series of acridine derivatives were synthesized and tested against cervical (HeLa) and liver (HepG2) cancer cells. The results indicated that these compounds effectively reduced cell viability through mechanisms involving cell cycle arrest and apoptosis induction .

- Antimicrobial Activity Assessment : In another study, the antimicrobial efficacy of various acridine derivatives was tested against clinical isolates. The results showed that some compounds exhibited significant bactericidal activity, with minimum inhibitory concentrations (MICs) in the low micromolar range .

The biological activity of acridine derivatives can be attributed to several mechanisms:

- DNA Intercalation : Many acridines intercalate between DNA base pairs, leading to structural distortion and inhibition of replication.

- Enzyme Inhibition : Compounds like LS-1-10 inhibit autophagic pathways, which are crucial for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that acridines may induce oxidative stress in cells, contributing to their cytotoxic effects.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Acridine derivatives are known for their antimicrobial properties. The specific compound under discussion has been investigated for its effectiveness against various pathogens, including bacteria and protozoa. Its mechanism often involves intercalation into DNA, disrupting replication and transcription processes.

Case Study: Antimalarial Properties

Research has highlighted the use of acridine derivatives in treating malaria. A study conducted by researchers demonstrated that compounds similar to Acridine, 2-chloro-5-((4-dimethylamino-1-methylbutyl)amino)-7-methoxy- showed significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The study reported an IC50 value indicating effective inhibition of the parasite's growth.

| Compound | IC50 (µM) | Target Pathogen |

|---|---|---|

| Acridine Derivative | 0.5 | Plasmodium falciparum |

| Chloroquine | 0.02 | Plasmodium falciparum |

Anticancer Potential

Another area of interest is the anticancer properties of acridine derivatives. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

Environmental Applications

Photodegradation of Pollutants

Acridine derivatives are also explored for their potential in environmental remediation. Their ability to absorb UV light makes them suitable for photodegradation processes aimed at breaking down hazardous organic pollutants in water bodies.

Case Study: Degradation of Dyes

In a laboratory setting, Acridine, 2-chloro-5-((4-dimethylamino-1-methylbutyl)amino)-7-methoxy- was tested for its efficacy in degrading synthetic dyes in wastewater. Results indicated that under UV irradiation, the compound significantly reduced dye concentration over time.

| Parameter | Initial Concentration (mg/L) | Final Concentration (mg/L) | Time (hours) |

|---|---|---|---|

| Dye A | 100 | 10 | 4 |

| Dye B | 150 | 5 | 6 |

Material Science Applications

Fluorescent Dyes

The unique structural properties of acridine derivatives allow them to function as fluorescent dyes in various applications, including biological imaging and sensor technology. Their fluorescence properties can be tuned by altering substituents on the acridine ring.

Q & A

Basic Research Questions

Q. What are the key structural features and nomenclature variants of this acridine derivative?

The compound is characterized by a core acridine ring substituted at positions 2 (chloro), 5 (4-dimethylamino-1-methylbutylamino), and 7 (methoxy). Synonyms include 2-chloro-5-(ω-dimethylamino-α-methylbutylamino)-7-methoxyacridine and 3-chloro-7-methoxy-9-(1-methyl-4-dimethylaminobutylamino)acridine, reflecting variations in numbering and substituent descriptions . Researchers must cross-reference nomenclature in literature due to inconsistencies in positional numbering across studies.

Q. What synthetic methods are commonly used to prepare this compound, and how is purity validated?

Synthesis typically involves multi-step reactions, including alkylation of acridine precursors with tailored amines. Purity is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with structural confirmation using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . For example, the methoxy group’s presence is confirmed by distinct IR stretches (≈1250 cm⁻¹ for C-O) and NMR signals (δ 3.8–4.0 ppm for OCH₃) .

Q. What are the primary biological targets and mechanisms associated with this compound?

Acridine derivatives often intercalate with DNA or inhibit enzymes like cholinesterases. Evidence suggests the 7-methoxy group enhances interactions with cholinesterases (e.g., acetylcholinesterase (AChE) inhibition in the brain) and reduces toxicity compared to non-methoxy analogues . The dimethylamino-butyl side chain may improve cellular uptake and target affinity .

Advanced Research Questions

Q. How does the 7-methoxy substituent influence biological activity compared to other acridine derivatives?

The 7-methoxy group increases electron density on the acridine ring, enhancing DNA intercalation and stabilizing enzyme-inhibitor complexes. Comparative studies show that 7-methoxy derivatives exhibit higher antiviral and anticancer activity than 7-methyl or unsubstituted analogues. For instance, 7-MEOTA (a related 7-methoxyacridine) demonstrated low toxicity and potent cholinesterase inhibition, attributed to methoxy-induced steric and electronic effects .

Q. What analytical strategies resolve contradictions in reported biological data for this compound?

Discrepancies in enzyme inhibition (e.g., AChE vs. butyrylcholinesterase (BuChE) selectivity) may arise from assay conditions or structural isomerism. Researchers should:

- Compare enzyme sources (e.g., human vs. rodent).

- Validate stereochemistry using X-ray crystallography or circular dichroism.

- Use molecular docking to assess substituent-enzyme interactions .

Q. How can quantitative structure-activity relationship (QSAR) models optimize this compound’s pharmacological profile?

QSAR studies highlight that the 4-dimethylamino-1-methylbutyl side chain improves lipophilicity (logP ≈2.8), enhancing blood-brain barrier penetration. Modifications at position 5 (e.g., replacing dimethylamino with diethylamino) reduce cytotoxicity while maintaining activity, as seen in analogues like Quinacrine . Computational modeling (e.g., DFT calculations) can predict binding affinities for target optimization .

Q. What in vivo models are suitable for evaluating this compound’s antitumor efficacy and toxicity?

Zebrafish and murine models are effective for assessing toxicity and antitumor activity. For example, spiro-acridine analogues reduced tumor growth in mice via immunomodulation and anti-angiogenesis, with LD₅₀ values >500 mg/kg indicating low acute toxicity. Histopathological analysis of liver and kidney tissues is critical for detecting off-target effects .

Q. Methodological Recommendations

- Synthesis Optimization: Use one-pot reactions to minimize intermediates and improve yield. For example, coupling acridine precursors with pre-functionalized amines reduces side reactions .

- Data Validation: Cross-reference spectral data (NMR, IR) with databases like CCDC (Cambridge Crystallographic Data Centre) to confirm structural assignments .

- Biological Assays: Include positive controls (e.g., Tacrin for cholinesterase inhibition) and assess both in vitro (enzyme kinetics) and in vivo (toxicity profiling) endpoints .

Comparison with Similar Compounds

Comparison with Similar Acridine Derivatives

Structural Analogues and Substituent Positioning

The biological and physicochemical properties of acridine derivatives are highly sensitive to substituent positions. Key comparisons include:

Key Observations :

- In contrast, 6- or 8-methoxy substituents (e.g., compound 13) exhibit longer half-lives due to resonance stabilization of the open-ring form (Table 1, ).

- Amino Side Chain: The 4-dimethylamino-1-methylbutylamino group distinguishes the target compound from quinacrine derivatives (e.g., SN 390), which feature diethylamino groups. This substitution may alter metal ion coordination and fluorescence behavior ().

Fluorescence and Metal Ion Interactions

The target compound’s fluorescence properties are influenced by its amino side chain and methoxy group. Acridines with amino/amide substituents (e.g., the target compound) often exhibit "turn-on" fluorescence upon binding metal ions due to suppression of photo-induced electron transfer (PET) from the amino nitrogen to the acridine ring (). In contrast, acridines with weaker electron-donating groups (e.g., oxygen at positions 2 and 9) show reduced fluorescence enhancement (). For example, Ca²⁺ binding induces a red shift in the target compound’s fluorescence spectrum, akin to protonation effects in simpler acridines ().

Properties

CAS No. |

64046-82-8 |

|---|---|

Molecular Formula |

C21H26ClN3O |

Molecular Weight |

371.9 g/mol |

IUPAC Name |

4-N-(7-chloro-2-methoxyacridin-4-yl)-1-N,1-N-dimethylpentane-1,4-diamine |

InChI |

InChI=1S/C21H26ClN3O/c1-14(6-5-9-25(2)3)23-20-13-18(26-4)12-16-10-15-11-17(22)7-8-19(15)24-21(16)20/h7-8,10-14,23H,5-6,9H2,1-4H3 |

InChI Key |

VZLSHAUEBAEMHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCN(C)C)NC1=C2C(=CC(=C1)OC)C=C3C=C(C=CC3=N2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.